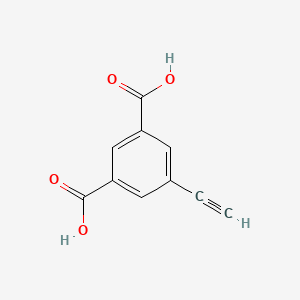

5-Ethynylisophthalic acid

Descripción

Significance in Contemporary Organic and Materials Chemistry

The importance of 5-ethynylisophthalic acid in modern chemistry stems from its bifunctional nature. The carboxylic acid groups can readily participate in reactions to form esters, amides, or coordinate with metal ions, while the terminal alkyne (ethynyl group) is highly reactive and accessible for a variety of organic transformations. numberanalytics.com This dual reactivity makes it a prime candidate for constructing complex, functional materials.

A primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). cd-bioparticles.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. rsc.org The dicarboxylic acid portion of the molecule can link metal centers, while the ethynyl (B1212043) group can either remain as a functional site within the pores of the MOF or be used for post-synthetic modification. This allows for the precise tuning of the framework's properties. For instance, the ethynyl group can be used in "click chemistry" reactions to functionalize the surface of porous coordination nanocages, which has applications in areas like drug delivery. sigmaaldrich.comchemsrc.com The compound's excellent electron-accepting properties also contribute to its utility in creating functional materials. guidechem.com

Historical Context of Ethynyl- and Isophthalic Acid Derivatives in Academic Research

The scientific interest in this compound is built upon a long history of research into its constituent chemical motifs: ethynyl groups and isophthalic acid derivatives.

Ethynyl-substituted aromatic compounds have long been fundamental building blocks in organic synthesis. Their utility was significantly expanded with the development of transition-metal catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently forms carbon-carbon bonds between alkynes and aryl halides. researchgate.net This and other modern synthetic methods, like photocatalysis for creating α-arylated carboxylic acids, have made complex ethynyl-containing molecules more accessible for research. rsc.org

Isophthalic acid and its derivatives have been cornerstones in the development of polymer and materials science. Substituted isophthalic acids, such as 5-aminoisophthalic acid and 5-hydroxyisophthalic acid, are common precursors for creating specialized polymers and functional materials. chemsrc.commdpi.com The ability to introduce different functional groups at the 5-position of the isophthalic acid scaffold allows chemists to design ligands that impart specific properties, such as luminescence or sensing capabilities, to the resulting materials. mdpi.comrsc.org The foundational work on MOFs, including the well-known MOF-5 which uses terephthalic acid (a different dicarboxylic acid isomer), established the principle of using rigid dicarboxylic acids to build robust, porous networks, paving the way for the use of more complex and functionalized linkers like this compound. rsc.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 432025-97-3 |

| Molecular Formula | C10H6O4 |

| Molecular Weight | 190.15 g/mol |

| Appearance | White solid |

| Melting Point | 245-255 °C |

| Assay | 99% (HPLC) |

| InChI Key | XKEUZQRIANAGPB-UHFFFAOYSA-N |

Data sourced from multiple references. guidechem.comsigmaaldrich.comchemsrc.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethynylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEUZQRIANAGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432025-97-3 | |

| Record name | 432025-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethynylisophthalic Acid

Established Synthetic Pathways for 5-Ethynylisophthalic Acid

The synthesis of this compound, a valuable building block in materials science and medicinal chemistry, is primarily achieved through multi-step processes originating from readily available isophthalic acid derivatives. Key strategies involve the introduction of the ethynyl (B1212043) group onto the aromatic ring, followed by manipulation of the carboxylic acid functionalities.

Approaches from Halogenated Isophthalate (B1238265) Precursors

A prevalent and well-established method for synthesizing this compound involves the use of halogenated isophthalate precursors, most commonly 5-bromoisophthalic acid or its ester derivatives. google.com The synthesis typically begins with the esterification of 5-bromoisophthalic acid to produce a dialkyl 5-bromoisophthalate, such as dimethyl 5-bromoisophthalate. mdpi.com This esterification is often carried out by heating the acid in a lower alcohol, like methanol, in the presence of an acidic catalyst such as sulfuric acid. google.com Using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. google.com

The crucial step in this pathway is the introduction of the ethynyl group via a Sonogashira coupling reaction. mdpi.com This palladium-catalyzed cross-coupling reaction joins the halogenated isophthalate with a terminal alkyne. A common approach involves the coupling of dimethyl 5-bromoisophthalate with trimethylsilylacetylene (B32187) (TMSA) in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI. mdpi.com The reaction is typically performed in a solvent mixture like THF/NEt₃. mdpi.com The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne.

Following the successful coupling, the silyl (B83357) protecting group is removed. This deprotection can be achieved by treating the resulting dimethyl 5-(trimethylsilylethynyl)isophthalate with a base like potassium carbonate in methanol. mdpi.com The final step is the hydrolysis of the diester to the dicarboxylic acid, which is discussed in section 2.1.3.

An alternative halogenated precursor is dimethyl 5-iodoisophthalate, which can also be used in Sonogashira coupling reactions. chemdad.com In some instances, the choice between a bromo or iodo substituent can influence the reactivity and selectivity of the coupling reaction, with iodo-derivatives often being more reactive. mun.ca

| Precursor | Reagents | Product | Reference |

| Dimethyl 5-bromoisophthalate | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, NEt₃/THF | Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate | mdpi.com |

| Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate | K₂CO₃, MeOH | Dimethyl 5-ethynylisophthalate | mdpi.com |

| 5-Bromoisophthalic acid | Phenylacetylene, Pd(PPh₃)₂Cl₂/CuI, THF/DMF, Triethylamine | 5-(Phenylethynyl)isophthalic acid |

Dehydrohalogenation and Elimination Reactions for Ethynyl Group Introduction

While less common for the direct synthesis of this compound itself, dehydrohalogenation and elimination reactions are fundamental principles in the formation of alkynes. In a broader context of alkyne synthesis, these reactions typically involve the removal of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide. However, for aromatic systems, the direct application to form an ethynyl group from a suitable precursor like a vinyl halide attached to the isophthalic acid core is not a primary synthetic route found in the reviewed literature. The Sonogashira coupling, as described in the previous section, is the more direct and widely employed method for introducing the ethynyl moiety onto the aromatic ring. mdpi.com

Hydrolytic Conversions of Ester Derivatives to Carboxylic Acid

The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester derivatives, such as dimethyl 5-ethynylisophthalate. google.commdpi.com This transformation is a standard reaction in organic chemistry and can be achieved under either acidic or basic conditions. pressbooks.publibretexts.org

Base-catalyzed hydrolysis, often referred to as saponification, is a common method. nerdfighteria.infomasterorganicchemistry.com It involves treating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous/organic solvent system. masterorganicchemistry.comyoutube.com The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. libretexts.org This leads to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate ions to yield the final this compound. google.com A patent describes the hydrolysis of dipotassium (B57713) 5-ethynylisophthalate by adding hydrochloric acid until the pH reaches 1, resulting in the precipitation of this compound with a high yield of 99.5%. google.com

Acid-catalyzed hydrolysis is also a viable method. libretexts.orgyoutube.com This typically involves heating the ester in the presence of a strong acid and an excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com

| Starting Material | Reagents | Product | Yield | Reference |

| Dipotassium 5-ethynylisophthalate | 5 M HCl | This compound | 99.5% | google.com |

| Dimethyl 5-ethynylisophthalate | Base (e.g., NaOH), then Acid (e.g., HCl) | This compound | - | masterorganicchemistry.com |

Functionalization and Derivatization Reactions of this compound

The presence of three reactive sites—two carboxylic acid groups and one ethynyl group—makes this compound a versatile molecule for further chemical modifications.

Esterification Reactions for Derivative Synthesis

The carboxylic acid groups of this compound can be readily converted to esters through esterification reactions. chemguide.co.uk This is a fundamental transformation that allows for the synthesis of a wide range of derivatives with tailored properties. The classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is applicable. scienceready.com.au This reaction is reversible, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. scienceready.com.au

For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield diethyl 5-ethynylisophthalate. These ester derivatives are often used as intermediates in the synthesis of more complex molecules, such as polymers and metal-organic frameworks (MOFs). researchgate.net

Coupling Reactions Involving the Ethynyl Moiety

The terminal alkyne of the ethynyl group is a highly versatile functional group that can participate in various coupling reactions, significantly expanding the molecular complexity that can be built from this compound.

One of the most important reactions is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, the dimethyl ester of this compound can be coupled with 1-bromo-3,5-di(pyrid-2-yl)benzene to synthesize more complex, functionalized isophthalate linkers. mdpi.com

Another key reaction is the Glaser coupling, which is the homocoupling of terminal alkynes to form a diacetylene. acs.org This reaction is typically catalyzed by a copper salt, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant. This allows for the dimerization of this compound derivatives, leading to the formation of larger, conjugated systems.

Furthermore, the ethynyl group can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This highly efficient and specific reaction is widely used in various fields, including drug discovery and materials science.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Dimethyl 5-ethynylisophthalate | 1-Bromo-3,5-bis(2-pyridinyl)-benzene | Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF/NEt₃ | Functionalized Isophthalate Linker | mdpi.com |

| This compound derivative | This compound derivative | Glaser Coupling | Copper salt, Oxidant | Diacetylene-linked dimer | acs.org |

Sonogashira Coupling for Extended Aromatic Systems

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has been instrumental in synthesizing extended aromatic systems incorporating this compound or its derivatives. wikipedia.orglibretexts.org The mild reaction conditions, including the possibility of using aqueous media and room temperature, make it suitable for the synthesis of complex molecules. wikipedia.org

A key application involves the reaction of dimethyl 5-ethynylisophthalate with dimethyl 5-iodoisophthalate, which results in the formation of 5,5'-(ethyne-1,2-diyl)diisophthalic acid. nih.gov This symmetrical molecule is of interest for its potential to form complex hydrogen-bonded structures in the solid state. nih.gov The Sonogashira reaction can also be employed in a decarbonylative manner, coupling carboxylic acid derivatives with alkynes. rsc.org

Variations of the Sonogashira coupling have been developed to address specific challenges. For instance, copper-free versions have been explored to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org Different palladium catalysts, including those with nitrogen-containing ligands like dipyridylpalladium complexes, have been shown to be effective, sometimes even in aqueous solutions under air. wikipedia.org The choice of aryl halide is also a factor, with aryl iodides and bromides being common substrates. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions Involving 5-Ethynylisophthalate Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Dimethyl 5-ethynylisophthalate | Dimethyl 5-iodoisophthalate | Pd-catalyst, Cu(I) co-catalyst | 5,5'-(Ethyne-1,2-diyl)diisophthalic acid | nih.gov |

| Dimethyl 5-iodoisophthalate | 2-Methylbut-3-yne-2-ol | Pd-catalyst, Cu(I) co-catalyst | Dimethyl 5-((2-hydroxyprop-2-yl)ethynyl)isophthalate | nih.gov |

| Dimethyl 5-trifluoromethanesulfonyloxyisophthalate | Ethynylbenzene | Triphenylphosphine, Copper iodide, Dichlorobis(triphenylphosphine)palladium | 1-(3,5-bis(methoxycarbonyl)phenyl)-2-phenylethyne | google.com |

Click Chemistry Applications for Post-Synthetic Modification

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts. pcbiochemres.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. pcbiochemres.com The terminal alkyne functionality of this compound makes it an ideal building block for post-synthetic modification of various materials using click chemistry. rsc.org

The versatility of click chemistry allows for the introduction of a wide range of functionalities. mdpi.com For example, it can be used to attach polymers to nucleic acids for gene delivery applications or to functionalize DNA templates. mdpi.com The development of copper-free click reactions, such as those involving strained alkynes like dibenzocyclooctyne (DIBO), has further expanded the scope of these modifications, particularly in biological systems where copper toxicity is a concern. thermofisher.com

Table 2: Applications of Click Chemistry with Alkyne-Functionalized Compounds

| Application Area | Reactants | Key Outcome | Reference |

| Nanoparticle Functionalization | Azide-labeled nanoparticles, Folate-BCN derivatives | Targeted drug delivery | nih.gov |

| Biomaterial Synthesis | Alkyne-functionalized monosaccharides | Metabolic labeling and proteomic analysis | |

| Gene Delivery | Polymers, Azide-functionalized nucleic acids | Covalent polyplexes with increased stability | mdpi.com |

| Metal-Organic Frameworks | This compound linker | In situ formation of more robust materials | rsc.org |

Nucleophilic Substitution Reactions for Substituent Introduction

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate molecule. masterorganicchemistry.combyjus.com These reactions are crucial for introducing a variety of functional groups onto an aromatic ring, and they can be applied to precursors of this compound to synthesize a range of derivatives. google.comopenstax.org

A common strategy involves starting with a di-substituted benzene (B151609) ring that can be converted to the desired isophthalic acid derivative. For example, dimethyl 5-hydroxyisophthalate can be converted to dimethyl 5-trifluoromethanesulfonyloxyisophthalate. google.com The triflate group is an excellent leaving group, which can then be displaced by a nucleophile in a subsequent reaction. Another approach starts from 5-aminoisophthalic acid, which can undergo diazotization followed by substitution to introduce various halides. nih.gov

The reactivity in nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. rammohancollege.ac.in The mechanism of these reactions can be either bimolecular (SN2), involving a one-step process, or unimolecular (SN1), which proceeds through a carbocation intermediate. rammohancollege.ac.insaskoer.ca

Table 3: Examples of Nucleophilic Substitution for the Synthesis of 5-Substituted Isophthalate Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| Dimethyl 5-hydroxyisophthalate | Anhydrous trifluoromethanesulfonic acid, Pyridine | Dimethyl 5-trifluoromethanesulfonyloxyisophthalate | google.com |

| Dimethyl 5-aminoisophthalate | Diazotization/Iodination reagents | Dimethyl 5-iodoisophthalate | nih.gov |

| 5-Aminoisophthalic acid | Hydrobromic acid, Sodium nitrite, Cuprous bromide | 5-Bromoisophthalic acid | google.com |

Coordination Chemistry and Metal Organic Framework Mof Design Utilizing 5 Ethynylisophthalic Acid

5-Ethynylisophthalic Acid as a Carboxylate Ligand in MOF Synthesis

This compound functions as a ditopic carboxylate ligand, a class of organic linkers that are fundamental to the construction of many MOFs. sigmaaldrich.comresearchgate.net The two carboxylate groups on the isophthalic acid backbone provide the coordination sites for metal ions, forming the nodes of the framework. The ethynyl (B1212043) group, on the other hand, introduces a reactive site that can be utilized for post-synthetic modification or can participate in in-situ reactions during MOF synthesis. sigmaaldrich.comscribd.com

Design Principles for MOF Linkers

The design of organic linkers is a cornerstone of reticular chemistry, the science of building predetermined structures from molecular building blocks. researchgate.net Key principles in linker design include:

Geometry and Connectivity: The geometry and number of connecting points on a linker dictate the resulting topology of the MOF. rsc.orgresearchgate.net For instance, the two carboxylate groups of this compound predispose it to forming linear connections between metal nodes.

Rigidity: Rigid linkers are often employed to create robust frameworks with permanent porosity. rsc.org The aromatic ring and the ethynyl group of this compound contribute to its rigidity.

Functionality: The incorporation of specific functional groups into the linker can impart desired properties to the MOF, such as enhanced gas sorption or catalytic activity. rsc.orgnih.gov The ethynyl group in this compound is a prime example of a functional group that can be leveraged for further chemical transformations. sigmaaldrich.com

The selection of linkers also adheres to principles like the Hard and Soft Acids and Bases (HSAB) theory to ensure the formation of stable coordination bonds with the chosen metal centers. rsc.orgresearchgate.net

Self-Assembly Processes in MOF Formation

The formation of MOFs is a spontaneous process of coordination-driven self-assembly. nih.gov In this process, metal ions or clusters and organic linkers, like this compound, arrange themselves into an ordered, crystalline structure through the formation of coordination bonds. hidenisochema.comresearchgate.net This self-assembly is a thermodynamically driven process, leading to the most stable structural arrangement under specific reaction conditions. nih.gov

The process can be influenced by various factors, including the concentration of reactants, temperature, solvent, and the presence of modulators. mun.canih.gov Modulators, which are often monotopic ligands that compete with the primary linker for coordination sites, can control crystal size and morphology, and even influence the final phase of the MOF. nih.gov

Solvothermal Synthesis Methodologies for MOFs

Solvothermal synthesis is the most prevalent method for producing crystalline MOFs. hidenisochema.comossila.com This technique involves heating a solution of the metal salt and the organic linker in a sealed vessel, typically an autoclave, at temperatures above the boiling point of the solvent. ossila.comresearchgate.net The autogenous pressure generated under these conditions facilitates the dissolution of the reactants and promotes the crystallization of the MOF. ossila.com

Key parameters in solvothermal synthesis include:

Solvent: The choice of solvent is crucial as it must dissolve both the metal salt and the organic linker. hidenisochema.comrsc.org Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol (B145695). jchemrev.com

Temperature: Reaction temperatures typically range from 80°C to 220°C. hidenisochema.com Temperature can influence the reaction kinetics and the final structure of the MOF. researchsynergypress.com

Time: Reaction times can vary from hours to several days. researchgate.net

Modulators: The addition of modulators, such as acids or bases, can control the pH and influence crystal growth. hidenisochema.comnih.gov

Following the synthesis, the MOF crystals are typically purified by washing with fresh solvent to remove unreacted precursors and then activated by removing the solvent molecules from the pores, often through heating under vacuum. hidenisochema.comossila.com

Structural Diversity and Topology of this compound-Derived MOFs

The use of this compound as a linker has led to the creation of MOFs with diverse structures and topologies, demonstrating its versatility in MOF design.

Formation of NbO-Type Networks (e.g., PCN-46)

A notable example of a MOF synthesized from this compound is Porous Coordination Network-46 (PCN-46). energy.govresearchgate.net This MOF exhibits an NbO-type topology. energy.govresearchgate.net The synthesis of PCN-46 involves an in-situ reaction where the terminal alkyne of this compound undergoes a copper(I)-catalyzed oxidative coupling to form a polyyne-coupled diisophthalate linker. researchgate.netscribd.com This newly formed tetracarboxylate ligand then coordinates with copper paddlewheel secondary building units (SBUs) to construct the 3D framework. researchgate.net

The NbO topology is characterized by 4-connected nodes, which in the case of PCN-46 are the copper paddlewheel clusters and the rectangular-shaped organic linkers. researchgate.net This type of network is of interest for applications such as gas storage due to its high porosity. researchgate.netresearchgate.net

| MOF | Linker(s) | Metal SBU | Topology | Key Feature |

| PCN-46 | In-situ formed polyyne-coupled diisophthalate from this compound | Copper paddlewheel | NbO | Formed via in-situ linker reaction researchgate.netscribd.comenergy.gov |

Investigation of Isoreticular MOF Architectures

The concept of isoreticular chemistry involves the synthesis of a series of MOFs that share the same underlying topology but have different pore sizes and functionalities due to variations in the organic linker. researchgate.netmdpi.com The functionalizable ethynyl group of this compound makes it an ideal candidate for creating isoreticular series of MOFs.

By modifying the length or functionality of the linker while maintaining its connectivity, researchers can systematically tune the properties of the resulting MOFs. researchgate.netmdpi.com For example, different functional groups could be attached to the ethynyl moiety post-synthetically, or a series of linkers with varying lengths could be synthesized and used to create a family of isoreticular MOFs with tailored pore environments. This approach allows for a systematic study of structure-property relationships in MOFs. nih.gov

Pore Functionalization Strategies in MOFs via Ethynyl Groups

The ethynyl group of this compound is a versatile functional moiety for the post-synthetic modification (PSM) of MOFs. researchgate.netillinois.edu PSM allows for the introduction of new chemical functionalities into a pre-existing MOF structure without altering its underlying topology. rsc.orgwikipedia.org The alkyne C≡C triple bond is particularly useful as it is relatively inert under the typical solvothermal conditions used for MOF synthesis but can be activated to participate in a variety of highly efficient and specific chemical reactions. pageplace.de This allows for the covalent modification of the pore walls, tailoring the framework's properties for specific applications. rsc.org

Common pore functionalization strategies involving the ethynyl group include:

Click Chemistry: The ethynyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward introduction of a wide array of functional groups, including amines, azides, and other complex organic molecules, by attaching them to an azide-bearing reagent which then "clicks" onto the ethynyl-decorated pore wall.

Coupling Reactions: Sonogashira coupling and other cross-coupling reactions can be performed on the ethynyl group to extend the linker, introduce aromatic systems, or attach specific catalytic sites within the pores.

Complexation: The alkyne group can directly coordinate to metal ions, enabling the introduction of new metal sites distinct from the structural nodes of the MOF. This has been demonstrated in frameworks where chloro(triphenylphosphine)gold(I) complexes are appended onto the MOF backbone. tesisenred.net

These modification strategies transform a relatively simple MOF into a highly sophisticated material with tailored properties for catalysis, selective adsorption, or sensing. berkeley.edu The ability to perform these reactions within the crystalline solid maintains the ordered structure of the MOF, ensuring that the newly introduced functional groups are precisely positioned throughout the material. tesisenred.net

Single Crystal to Single Crystal (SC-SC) Transformations within MOFs

Single-crystal-to-single-crystal (SC-SC) transformations are dynamic processes in which a crystalline material undergoes a chemical or structural change without losing its single-crystal nature. researchgate.netrsc.org These transformations provide profound insights into reaction mechanisms and structure-property relationships at the molecular level. berkeley.edu MOFs constructed from linkers like this compound can be designed to undergo such transformations in response to external stimuli such as the introduction of guest molecules, temperature changes, or light. rsc.org

For instance, research on related isophthalic acid derivatives has demonstrated the feasibility of SC-SC transformations. A study involving 5-(4-carboxy-phenoxy)-isophthalic acid showed that the lattice water molecules within a lanthanum-based MOF could be replaced with various solvent molecules like ethanol or acetone, leading to new daughter crystals while maintaining the integrity of the single crystal. researchgate.net This highlights the potential for the pores of such frameworks to act as reaction vessels.

In MOFs derived from this compound, SC-SC transformations could be triggered by reactions involving the ethynyl group. For example, a post-synthetic modification reaction, such as the aforementioned click chemistry, could proceed throughout the crystal, altering the chemical composition and pore environment without degrading the crystalline order. acs.org Similarly, the framework might exhibit dynamic behavior, where the coordination environment of the metal centers or the conformation of the linker changes upon solvent exchange, leading to a new crystalline phase. jyu.fi The ability to observe these changes via single-crystal X-ray diffraction before and after the event is a powerful tool for understanding and designing dynamic, functional materials. rsc.org

Stability and Robustness of MOFs Containing this compound

The practical applicability of MOFs is heavily dependent on their stability under various operational conditions, including exposure to moisture and high temperatures. rsc.orgmdpi.com The stability of a MOF is determined by several factors, primarily the strength of the coordination bonds between the metal ions and the organic linkers. mit.edu

Hydrolytic Stability Assessments

Hydrolytic stability refers to a MOF's ability to maintain its structural integrity upon exposure to water or humidity. rsc.org Many early carboxylate-based MOFs, such as MOF-5, were known to be sensitive to moisture, with water molecules capable of hydrolyzing the metal-linker bonds, leading to framework collapse. nih.govsciopen.com

The hydrolytic stability of MOFs containing this compound can be enhanced through several strategies:

Choice of Metal Node: Utilizing high-valent metal cations like Zr(IV), Cr(III), or Al(III) generally forms stronger and more hydrolytically resistant metal-carboxylate bonds compared to divalent cations like Zn(II). researchgate.net For example, Zr-based MOFs like UiO-66 are renowned for their exceptional water stability. nih.gov

Hydrophobic Functionalization: The ethynyl group itself imparts a degree of hydrophobicity to the pore environment. This can be further enhanced by post-synthetic modification, attaching larger, nonpolar groups to the linker, which helps to repel water molecules and protect the coordination bonds. mdpi.com

Doping and Mixed-Metal Systems: Introducing more robust metal ions into the framework's secondary building units (SBUs) can improve stability. For example, doping MOF-5 with nickel has been shown to enhance its hydrostability. sciopen.com A similar strategy could be applied to frameworks constructed with this compound.

Assessing hydrolytic stability typically involves exposing the MOF to water vapor or liquid water for a defined period and then analyzing its structure using powder X-ray diffraction (PXRD) to check for retained crystallinity. rsc.org

Thermal Stability Characterization

Thermal stability is a critical parameter, especially for applications like gas storage and catalysis that may occur at elevated temperatures. mdpi.com The thermal stability of a MOF is generally evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as it is heated.

For a typical MOF based on this compound, the TGA curve would show several distinct mass loss steps:

An initial weight loss at lower temperatures (typically below 150 °C), corresponding to the removal of guest solvent molecules trapped within the pores.

A plateau region where the desolvated framework is stable. The length of this plateau indicates the thermal operating range of the material.

A final, sharp weight loss at higher temperatures, indicating the decomposition of the organic linker and the collapse of the framework structure.

MOFs built from aromatic carboxylates like this compound generally exhibit good thermal stability, often stable up to 300-400 °C after the removal of guest solvents. researchgate.netnih.gov For example, the well-known MOF-5 is thermally stable up to approximately 400 °C. nih.gov The inherent rigidity of the isophthalate (B1238265) backbone contributes to this robustness.

Advanced Applications of this compound-Based MOFs

The unique combination of permanent porosity and chemical functionality makes MOFs derived from this compound promising candidates for a range of advanced applications. mdpi.come3s-conferences.org

Gas Storage and Separation Technologies

MOFs are leading materials for gas storage and separation due to their high surface areas, tunable pore sizes, andtailorable pore chemistry. mdpi.comrsc.org The incorporation of this compound as a linker offers specific advantages for these applications.

Gas Storage: The ethynyl group can enhance the storage capacity for certain gases. The triple bond introduces a region of high electron density, which can lead to stronger interactions with quadrupolar gas molecules like carbon dioxide (CO₂) and small molecules like hydrogen (H₂). Research has shown that inserting triple bonds into organic linkers can effectively boost the surface areas of MOFs and their gas adsorption capacities. researchgate.net

A prime example is the MOF named NJU-Bai13, which is constructed from a related, extended ligand, 5-((4-carboxyphenyl)ethynyl)isophthalic acid. This copper-based MOF exhibits a high BET surface area of 3337.0 m²/g and demonstrates significant gas storage capabilities, as detailed in the table below. researchgate.net

| Gas | Conditions | Adsorption Capacity | MOF |

|---|---|---|---|

| Carbon Dioxide (CO₂) | 298 K, 20 bar | 21.2 mmol/g | NJU-Bai13 |

| Hydrogen (H₂) | 77 K, 20 bar | 5.8 wt% | NJU-Bai13 |

Methane Storage Capacity

Catalytic Applications in Organic Transformations

The catalytic activity of MOFs stems from two main features: unsaturated metal sites and catalytically active sites on the organic linkers. rsc.org The porous nature of MOFs allows for the diffusion of reactants to these active sites, facilitating chemical reactions. rsc.org

MOFs can serve as efficient heterogeneous catalysts for the oxidation of various organic compounds. rsc.org For instance, a cobalt-based MOF has been shown to be a highly effective catalyst for the oxidation of a range of alcohols using tert-butyl hydroperoxide as the oxidant. rsc.org The catalytic performance of MOFs in oxidation reactions can be influenced by the metal nodes. Studies on Zr(IV)-based MOFs have revealed that reducing the number of ligand linkages to the metal clusters can enhance the catalytic efficiency in cyclohexane (B81311) oxidation. mdpi.com This is attributed to the increased ability of the MOF to enrich the concentration of the substrate near the active sites. mdpi.com The active species in these reactions are often radical intermediates like superoxide (B77818) (·O₂⁻) and hydroxyl (·OH) radicals. mdpi.com

MOFs and their composites are also effective catalysts for hydrogenation reactions. Palladium nanoparticles supported on MOF-5 have demonstrated high activity for the hydrogenation of styrene. jchemrev.com Similarly, a bimetallic catalyst of copper and nickel doped on MOF-5 has been used for the selective hydrogenation of furfural (B47365) to produce cyclopentanone. jchemrev.com The high dispersion of the metal nanoparticles within the MOF structure contributes to their catalytic efficacy. researchgate.net

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. csic.es MOFs can act as solid, reusable catalysts for these transformations. csic.es For example, a palladium-phosphine MOF catalyst has been reported for Suzuki cross-coupling reactions under mild conditions, showing high selectivity. rsc.org The design of the MOF, including the choice of metal and linker, is crucial for achieving high yields and selectivity. rsc.org MOFs have also been shown to catalyze Minisci-type cross-coupling reactions and the coupling of aryl sulfonium (B1226848) salts with heterocycles. nih.gov

The development of catalysts for asymmetric synthesis, which produces a specific enantiomer of a chiral molecule, is a significant area of research. york.ac.uk While the direct use of MOFs based on this compound in asymmetric catalysis is an emerging field, the principles of MOF-based catalysis can be extended to this area. Chiral MOFs can be designed by using chiral organic linkers or by post-synthetic modification. These materials can then be used to catalyze enantioselective reactions. rsc.orgsioc-journal.cn The confined spaces within the MOF pores can provide a chiral environment that influences the stereochemical outcome of a reaction. rsc.orgsioc-journal.cn The development of chiral Brønsted acid catalysts and their application in asymmetric transformations is a well-established field, and incorporating such functionalities into a MOF structure holds significant promise. nih.gov

Asymmetric Synthesis Catalysis

MOF Nanoparticle Synthesis and Catalytic Implications

The synthesis of Metal-Organic Frameworks as nanoparticles (MOF-NPs) is a burgeoning area of research, as reducing the crystal size to the nanometer scale can significantly enhance catalytic performance by increasing the external surface area and accessibility of active sites. ustc.edu.cn Various methods have been developed for the synthesis of MOF-NPs, including impregnation, the use of modulators like acetic acid, and the employment of capping agents such as polymers (e.g., polyvinylpyrrolidone) to control particle growth. ustc.edu.cnrsc.org

A significant example involving this compound is the synthesis of PCN-46. rsc.orgrsc.org This copper-based MOF is formed through an in situ oxidative coupling of this compound under solvothermal conditions. rsc.orgscribd.compageplace.de The process involves the generation of the tetratopic linker, 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate, within the reaction medium, which then coordinates with copper ions to form the final framework. pageplace.de

The catalytic implications of forming MOF-based nanoparticles or nanoparticle/MOF composites are profound. These materials often exhibit synergistic effects that enhance catalytic activity beyond that of the individual components. rsc.orgrsc.org MOFs can serve as ideal supports for metal nanoparticles (NPs), preventing their aggregation and ensuring a high dispersion of catalytic centers. rsc.orgnih.gov The porous structure of the MOF host allows for the diffusion of substrates and products while the confined environment can influence selectivity. rsc.org

The catalytic activity in these hybrid systems can stem from several factors:

Unsaturated Metal Sites: Open metal sites within the MOF structure, often created by removing coordinated solvent molecules, can act as Lewis acid catalysts. rsc.org

Active Linker Sites: The organic linkers themselves can possess catalytically active functional groups. rsc.org

Encapsulated Nanoparticles: Metal or metal oxide nanoparticles hosted within the MOF pores act as the primary catalytic centers. researchgate.netmdpi.com

For instance, MOF-5, a zinc-based framework, has been used as a support to create Ni nanoparticle catalysts for oxidation reactions and as a template for nitrogen and sulfur co-doped porous carbons for the oxygen reduction reaction. nih.gov Similarly, gold nanoparticles have been immobilized in UiO-66-type MOFs, creating highly active and selective catalysts for reactions like hydroamination and furfural oxidation. mdpi.comnih.gov The combination of the unique features of MOFs with the catalytic prowess of nanoparticles offers a powerful strategy for designing next-generation heterogeneous catalysts. researchgate.net

Supramolecular Chemistry and Self Assembly Beyond Metal Organic Frameworks

Hydrogen Bonding Networks in 5-Ethynylisophthalic Acid Derivatives

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the self-assembly of molecules into predictable, ordered networks—a concept central to crystal engineering. researchgate.netwikipedia.org In derivatives of this compound, the two carboxylic acid groups are primary drivers for forming robust hydrogen-bonded assemblies. These groups can act as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygen). frontiersin.org This dual functionality allows for the formation of well-defined patterns, such as the common carboxylic acid dimer synthon, where two molecules link via a pair of O-H···O hydrogen bonds. researchgate.net

The presence of two such groups on the isophthalic acid backbone enables the formation of extended one-dimensional chains or two-dimensional sheets. Furthermore, the ethynyl (B1212043) (C≡C) group, while less conventional, can participate as a weak hydrogen bond acceptor. These multiple, strategically positioned interaction sites on the this compound molecule guide its derivatives to self-assemble into intricate and stable three-dimensional supramolecular networks. researchgate.net The precise geometry and stability of these networks are governed by the interplay between strong interactions, like the O-H···O bonds, and weaker ones, creating complex and functional crystalline solids. frontiersin.orgmdpi.com

Molecular Recognition Phenomena in Supramolecular Systems

Molecular recognition is the process by which a host molecule selectively binds to a specific guest molecule through non-covalent interactions. liverpool.ac.ukmit.edu Supramolecular assemblies created from this compound derivatives can be designed to have specific cavities or surfaces that are sterically and electronically complementary to target analytes. researchgate.net The self-assembly process can generate defined pores or binding pockets within the supramolecular structure, which act as receptor sites. researchgate.netmdpi.com

The selectivity of these systems arises from the unique chemical environment of the binding site. For instance, the aromatic rings and ethynyl groups create an electron-rich π-system capable of interacting favorably with electron-poor guest molecules through π-π stacking. mdpi.com Simultaneously, the carboxylic acid groups can offer specific hydrogen bonding sites. This combination of interactions allows the supramolecular host to differentiate between various potential guests, binding preferentially to those that provide the best geometric and chemical fit. rsc.org This principle is the foundation for developing highly selective chemical sensors. mdpi.com

Development of Supramolecular Polymers and Assemblies

Supramolecular polymers are chains of monomeric units held together by directional and reversible non-covalent bonds. wikipedia.orgmdpi.com this compound and its derivatives are excellent monomers for this purpose. The resulting polymers belong to the class of poly(phenylene ethynylene)s (PPEs), which are known for their valuable optoelectronic properties. researchgate.netsemanticscholar.org The polymerization is driven by a combination of strong, directional hydrogen bonds between the carboxylic acid moieties and π–π stacking interactions between the electron-rich aromatic and ethynyl backbones. wikipedia.org

The reversible nature of these non-covalent bonds endows the resulting materials with unique properties, such as responsiveness to external stimuli and the capacity for self-healing. wikipedia.orgnih.gov By modifying the side chains of the this compound monomer, researchers can tune the properties of the resulting supramolecular polymer, such as its solubility and its affinity for specific analytes, leading to the creation of functional materials tailored for specific applications. researchgate.net

The unique structural and electronic properties of supramolecular assemblies derived from this compound make them highly effective for chemical sensing applications. These materials often exhibit strong fluorescence due to the extended π-conjugation of the phenylene ethynylene backbone. researchgate.net The binding of an analyte molecule to the supramolecular assembly can perturb its electronic structure, leading to a detectable change in its fluorescence emission, such as quenching (a decrease in intensity). researchgate.netresearchgate.net

A prominent application of these materials is the detection of electron-deficient nitroaromatic compounds (NACs), which are common components of explosives. researchgate.net The electron-rich supramolecular polymer acts as a photo-excited electron donor, while the nitroaromatic compound acts as an electron acceptor. researchgate.net Upon light absorption, an exciton (B1674681) is formed on the polymer. If an NAC molecule is bound to the polymer, the exciton can be quenched through a photoinduced electron transfer to the analyte, preventing fluorescent emission. mdpi.comsemanticscholar.org This fluorescence quenching is highly efficient and provides a sensitive "turn-off" signal for NAC detection, with some systems capable of detecting analytes like picric acid at parts-per-billion (ppb) levels. nih.gov

Table 1: Commonly Detected Nitroaromatic Compounds This table lists examples of nitroaromatic compounds that are frequently targeted for detection by fluorescent supramolecular polymer sensors.

| Analyte Name | Abbreviation | Chemical Formula |

|---|---|---|

| 2,4,6-Trinitrotoluene | TNT | C₇H₅N₃O₆ |

| 2,4-Dinitrotoluene | DNT | C₇H₆N₂O₄ |

| Nitrobenzene | NB | C₆H₅NO₂ |

| Picric Acid (2,4,6-Trinitrophenol) | PA / TNP | C₆H₃N₃O₇ |

Volatile organic compounds (VOCs) are a broad class of chemical pollutants emitted as gases from various solids and liquids. The porous, high-surface-area structures of supramolecular assemblies are well-suited for the detection of VOCs. researchgate.net When the sensor is exposed to VOCs, the analyte molecules can adsorb onto the surface or diffuse into the pores of the supramolecular material. This interaction can alter the conformation of the polymer chains or the local dielectric environment, which in turn affects the photophysical properties of the assembly, leading to a change in fluorescence. The ability to design polymers with specific functionalities allows for the development of sensor arrays, or "electronic noses," capable of detecting and distinguishing between different VOCs.

Table 2: Examples of Volatile Organic Compounds This table provides examples of common VOCs that can be targeted by chemical sensors.

| Analyte Name | Chemical Formula | Common Sources |

|---|---|---|

| Benzene (B151609) | C₆H₆ | Gasoline, tobacco smoke |

| Toluene | C₇H₈ | Paint thinners, adhesives |

| Chloroform | CHCl₃ | Industrial solvent, water disinfection byproduct |

| Dichloromethane | CH₂Cl₂ | Paint strippers, industrial solvent |

A key factor behind the remarkable sensitivity of sensors based on poly(phenylene ethynylene) is the phenomenon of exciton migration. researchgate.net Upon absorbing a photon, an exciton (a bound electron-hole pair) is created. In these highly conjugated polymers, the exciton is not localized to a single monomer but can move rapidly along the polymer backbone, effectively sampling a large domain of the supramolecular structure.

Advanced Characterization Techniques for 5 Ethynylisophthalic Acid and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in elucidating the structural features of 5-ethynylisophthalic acid. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data on its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, characteristic signals are observed for the carboxylic acid protons, the aromatic protons, and the acetylenic proton. rsc.org The carboxylic acid protons typically appear as a broad singlet at a high chemical shift (δ), around 13.27 ppm, due to their acidic nature. rsc.org The aromatic protons on the isophthalate (B1238265) ring appear as a triplet and a doublet, with chemical shifts around 8.42 ppm and 8.12 ppm, respectively. rsc.org A sharp singlet corresponding to the terminal ethynyl (B1212043) proton is observed at approximately 4.37 ppm. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key resonances include the carboxylic acid carbon at about 165.80 ppm and the carbons of the aromatic ring between 122.71 and 135.93 ppm. rsc.org The two carbons of the ethynyl group are distinctly observed at approximately 82.63 and 81.60 ppm. rsc.org Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for NMR analysis of this compound. rsc.orggoogle.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 13.27 | br | -COOH |

| ¹H | 8.42 | t | Ar-H |

| ¹H | 8.12 | d | Ar-H |

| ¹H | 4.37 | s | -C≡CH |

| ¹³C | 165.80 | -COOH | |

| ¹³C | 135.93 | Ar-C | |

| ¹³C | 132.01 | Ar-C | |

| ¹³C | 130.09 | Ar-C | |

| ¹³C | 122.71 | Ar-C | |

| ¹³C | 82.63 | -C≡CH | |

| ¹³C | 81.60 | -C≡CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. rsc.orggoogle.com The IR spectrum of this compound exhibits several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. libretexts.orgechemi.com The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak typically between 1712 and 1730 cm⁻¹. rsc.orglibretexts.org The presence of the terminal alkyne is confirmed by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a C≡C stretching vibration in the range of 2100-2150 cm⁻¹. rsc.org Aromatic C-H stretching is observed around 3076 cm⁻¹. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3545 | O-H Stretch | Carboxylic Acid |

| 3076 | C-H Stretch | Aromatic |

| ~3300 | ≡C-H Stretch | Alkyne |

| 1712 | C=O Stretch | Carboxylic Acid |

| 1450 | C=C Stretch | Aromatic |

| 1205 | C-O Stretch | Carboxylic Acid |

| 916 | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS, ESI, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for carboxylic acids, which often results in the observation of the deprotonated molecule [M-H]⁻. rsc.orgnih.gov For this compound, the ESI mass spectrum in negative mode would show a prominent peak at an m/z value corresponding to its molecular weight minus one proton (C₉H₅O₄⁻). rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. uchile.cl

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mt.com Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene (B151609) ring and the conjugated system. up.ac.za The carboxylic acid and ethynyl substituents on the benzene ring influence the position and intensity of these absorption bands. up.ac.za The UV-Vis spectrum can be used to study the formation of complexes and charge-transfer interactions involving this compound and its derivatives. up.ac.za For instance, studies on similar aromatic carboxylic acids show that the primary absorption bands for benzene, which occur around 184 nm and 202 nm, are shifted to higher wavelengths (a bathochromic or red shift) upon substitution. up.ac.za

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. scribd.comcreative-biostructure.com

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical method fundamental to the characterization of crystalline materials. ucmerced.edu It is used to identify the phase composition, structure, and other material properties of powder or microcrystalline samples. ucmerced.eduanthias.co.uk In the context of this compound and its derivatives, PXRD is instrumental in confirming the crystalline structure of newly synthesized materials, such as MOFs.

The technique involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the material. ucmerced.edu For instance, in the study of MOFs derived from this compound, PXRD patterns of the synthesized materials are often compared with simulated patterns derived from single-crystal X-ray diffraction data to confirm phase purity and structural integrity. rsc.orgamericanpharmaceuticalreview.com

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is essential for determining the thermal stability, decomposition pathways, and composition of materials derived from this compound. torontech.com

A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its weight. torontech.commdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. torontech.com For MOFs synthesized with this compound, the TGA curve can reveal several key thermal events:

Desolvation: An initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of guest solvent molecules trapped within the pores of the material. mdpi.com

Decomposition: A significant weight loss at higher temperatures indicates the decomposition of the organic linker, in this case, this compound or its derivative, and the collapse of the framework structure. mdpi.com

The onset temperature of decomposition is a critical measure of the material's thermal stability. For example, TGA curves for a MOF named PCN-46, which is derived from a linker formed in-situ from this compound, show the material's thermal behavior both in its as-synthesized and activated forms. rsc.org TGA is also used to confirm the chemical formula of synthesized compounds by comparing the observed weight loss with the calculated values for the loss of specific components like water or solvent molecules. rsc.org

Table 1: TGA Data for a Hypothetical MOF Derived from this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 50-150 | 15% | Loss of guest solvent molecules (e.g., DMF, water). |

| > 350 | 45% | Decomposition of the organic linker and framework collapse. |

Gas Adsorption Isotherm Measurements (e.g., N2 adsorption-desorption)

Gas adsorption isotherm measurements are a critical technique for characterizing the porosity of materials, including surface area and pore size distribution. microtrac.com Nitrogen (N₂) adsorption-desorption at 77 K (the boiling point of liquid nitrogen) is the most common method used. 3p-instruments.com This technique is particularly important for evaluating the potential of MOFs derived from this compound for applications in gas storage and separation.

The measurement involves exposing a degassed sample to increasing partial pressures of an adsorbate gas (like N₂) at a constant temperature and measuring the amount of gas adsorbed. micromeritics.com The resulting isotherm plots the amount of gas adsorbed versus the relative pressure. The shape of the isotherm provides qualitative information about the pore structure. For microporous materials like many MOFs, a Type I isotherm is typically observed, characterized by a steep initial uptake at low relative pressures. csic.es

From the adsorption data, several key parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the N₂ adsorption data to calculate the specific surface area of the material. csic.es

Pore Volume: The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to unity. csic.es

Pore Size Distribution: Methods like Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method can be applied to the isotherm data to determine the distribution of pore sizes within the material. 3p-instruments.commdpi.com

For instance, a MOF synthesized using a linker derived from this compound, PCN-46, was characterized by argon (Ar) sorption isotherms at 77 K and 87 K to determine its porosity. rsc.org The choice of adsorbate can be crucial; for example, argon at 87 K is sometimes preferred for micropore analysis. 3p-instruments.com

Table 2: Porosity Data for a Representative MOF (PCN-46) from Gas Adsorption

| Parameter | Value | Method |

| BET Surface Area | ~1250 m²/g | N₂ Adsorption at 77 K mdpi.com |

| Langmuir Surface Area | ~1000 m²/g | N₂ Adsorption at 77 K csic.es |

| Pore Volume | Varies | N₂ Sorption at 77 K rsc.org |

Elemental Analysis (e.g., C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This information is crucial for verifying the empirical formula of a newly synthesized compound, including this compound and its derivatives. google.com

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The results are presented as weight percentages of each element.

For derivatives of this compound, such as metal-organic frameworks or complex organic linkers, elemental analysis provides critical validation of the proposed chemical structure. mdpi.com By comparing the experimentally determined percentages of C, H, and N with the calculated values based on the expected molecular formula, researchers can confirm the purity and composition of their synthesized materials. rsc.org For example, the formula of a copper-based MOF, [Cu(H₂O)]₂(bdi)·5DMA·2H₂O (where 'bdi' is a dicarboxylate linker derived from this compound), was supported by comparing the calculated and found percentages from elemental analysis. rsc.org

Table 3: Elemental Analysis Data for a this compound Derivative (IL2)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.32 | 65.19 mdpi.com |

| Hydrogen (H) | 4.33 | 4.53 mdpi.com |

| Nitrogen (N) | 12.03 | 12.03 mdpi.com |

IL2 = 3,5-Bis(pyrid-2-yl)-phenylethynyl isophthalic acid dimethyl ester mdpi.com

Z-potential Measurements for Nanoparticle Characterization

Zeta (ζ) potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. researchgate.net The measurement is particularly relevant when this compound or its derivatives are used to functionalize nanoparticles or when the synthesized materials exist as nanoparticle suspensions. ucd.ie

Zeta potential is measured using a technique called laser Doppler electrophoresis. An electric field is applied across the sample, and the velocity of the charged particles is measured by detecting the Doppler shift of a laser beam scattered by the moving particles. nanocomposix.com This velocity, known as the electrophoretic mobility, is then used to calculate the zeta potential. nanocomposix.com

The value of the zeta potential indicates the degree of repulsion between adjacent, similarly charged particles in a dispersion.

High Zeta Potential (e.g., > ±30 mV): Indicates strong electrostatic repulsion, leading to a stable, well-dispersed colloid with a reduced likelihood of aggregation. nanocomposix.com

Low Zeta Potential (near zero): Suggests that the repulsive forces are weak, and the particles are more likely to aggregate and precipitate. nanocomposix.com

The zeta potential is highly dependent on the properties of the surrounding medium, such as pH and ionic concentration. nanocomposix.comnih.gov Therefore, it is crucial to report these conditions along with the zeta potential value. For nanoparticles functionalized with this compound, the carboxylic acid groups are expected to be deprotonated at neutral or basic pH, resulting in a negative surface charge and a negative zeta potential, which would contribute to the colloidal stability of the nanoparticles. researchgate.net

Table 4: General Interpretation of Zeta Potential Values for Nanoparticle Stability

| Zeta Potential (mV) | Stability Behavior |

| 0 to ±10 | Rapid agglomeration or coagulation nanocomposix.com |

| ±10 to ±30 | Incipient instability |

| ±30 to ±40 | Moderate stability |

| ±40 to ±60 | Good stability |

| > ±60 | Excellent stability nanocomposix.com |

Computational and Theoretical Investigations of 5 Ethynylisophthalic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used method for calculating the properties of molecules and materials from first principles. wikipedia.org DFT calculations are based on the principle that the properties of a multi-electron system can be determined from the electron density. mdpi.com

In the context of 5-ethynylisophthalic acid, DFT calculations can provide insights into its electronic properties, which are crucial for understanding its reactivity and potential applications. For instance, DFT can be used to determine molecular-level descriptors like molecular orbital energy levels and atomic charge distributions, which help in identifying reactive sites. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. libretexts.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule and is associated with the ability to donate electrons (nucleophilicity). A higher HOMO energy level suggests a greater tendency to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and is associated with the ability to accept electrons (electrophilicity). A lower LUMO energy level indicates a greater tendency to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org

For systems involving this compound, such as in the formation of Metal-Organic Frameworks (MOFs), the FMOs of the ligand play a significant role in the electronic properties of the resulting material. DFT calculations can be employed to determine the HOMO and LUMO energy levels of this compound, providing a basis for understanding its role in charge transfer processes within these frameworks. For example, in a study of a europium-based MOF constructed with this compound, the high-energy blue emission was associated with the alkynyl-modified ligand, indicating its involvement in the electronic transitions. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating capability. |

| ELUMO | -1.8 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 | Relates to chemical reactivity and stability. |

DFT calculations can also be used to predict various spectroscopic properties of this compound. This includes infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure. google.com Theoretical calculations of absorption spectra can also provide insights into the electronic transitions occurring within the molecule. For instance, in a study of a Eu-MOF with this compound as a ligand, theoretical absorption spectra were compared with experimental results. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Studies

Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly well-suited for studying the adsorption of gases and liquids in porous materials. nih.govmdpi.com This method calculates the amount of a substance that can be adsorbed by a material at a given pressure and temperature. nih.gov

In the context of materials synthesized using this compound, such as MOFs, GCMC simulations are invaluable for predicting their gas adsorption capacities. researchgate.net These simulations can model the interactions between gas molecules (e.g., CO2, H2) and the framework, helping to understand the adsorption mechanism and identify preferential binding sites. researchgate.netdp.tech The results of GCMC simulations can guide the design of new materials with enhanced adsorption properties for applications like gas storage and separation. researchgate.net

| Gas | Pressure (bar) | Adsorption Capacity (cm³/g) |

|---|---|---|

| CO₂ | 1 | 85 |

| CH₄ | 1 | 30 |

| N₂ | 1 | 15 |

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uomustansiriyah.edu.iqnih.gov This technique allows for the exploration of the dynamics of complex systems, including the non-covalent interactions that govern supramolecular chemistry. uomustansiriyah.edu.iquvm.edu

Theoretical Prediction of Material Properties and Interactions

Computational methods can be used to predict a wide range of material properties for systems containing this compound. By combining techniques like DFT and MD, researchers can forecast characteristics such as mechanical properties (e.g., bulk modulus, shear modulus) and thermal properties (e.g., thermal expansion coefficient). jmst.orgaps.org

These theoretical predictions are crucial for the rational design of new materials. aps.org For example, by understanding how the structure of the this compound ligand influences the properties of a MOF, it is possible to tailor the ligand design to achieve desired material characteristics. This predictive capability accelerates the discovery of new materials with specific functionalities for targeted applications. northwestern.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.